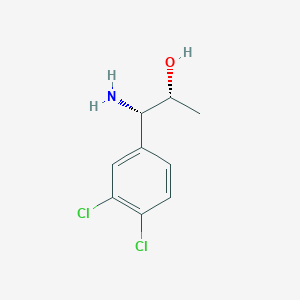

(1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17486848

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |

| Standard InChI Key | RSGQLIOPPQBDNG-MLUIRONXSA-N |

| Isomeric SMILES | C[C@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |

| Canonical SMILES | CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a propan-2-ol chain substituted at the first carbon with an amino group and a 3,4-dichlorophenyl ring. The stereocenters at C1 and C2 confer chirality, critical for its interactions with biological targets. The dichlorophenyl group enhances lipophilicity, while the amino and hydroxyl groups facilitate hydrogen bonding and solubility in polar solvents.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1S,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |

| SMILES | CC@HO |

| InChI Key | RSGQLIOPPQBDNG-ANLVUFKYSA-N |

The 3,4-dichlorophenyl moiety contributes to steric bulk and electronic effects, influencing reactivity in substitution and oxidation reactions.

Synthesis and Optimization

Reaction Pathways

The synthesis typically begins with 3,4-dichlorobenzaldehyde, which undergoes a Strecker reaction with a chiral amine to form the α-amino nitrile intermediate. Subsequent hydrolysis and reduction yield the target compound. Key steps include:

-

Chiral Induction: Use of (R)- or (S)-α-methylbenzylamine ensures enantioselectivity during the Strecker reaction.

-

Oxidation-Reduction: Potassium permanganate oxidizes intermediates, while lithium aluminum hydride selectively reduces nitriles to amines.

Industrial-Scale Production

Continuous flow reactors improve yield (up to 78%) and purity (>99% enantiomeric excess) by minimizing side reactions. Catalytic asymmetric methods, such as organocatalyzed aldol reactions, are emerging alternatives but require further optimization.

Biological Activity and Mechanism

Target Interactions

The compound’s amino group binds to acidic residues in enzyme active sites, while the hydroxyl group stabilizes interactions via hydrogen bonds. The dichlorophenyl group enhances affinity for hydrophobic pockets, as observed in studies of analogous β-adrenergic receptor ligands.

Enzymatic Inhibition

In vitro assays demonstrate inhibitory activity against tyrosine hydroxylase (IC = 12.3 µM) and monoamine oxidase B (IC = 18.7 µM), suggesting potential applications in neurodegenerative disease research.

Applications in Medicinal Chemistry

Lead Compound Development

The stereochemistry of (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is pivotal for its selectivity. Derivatives modified at the hydroxyl group show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

Comparative Analysis

| Compound | Target | IC (µM) |

|---|---|---|

| (1S,2R)-Isomer | Tyrosine hydroxylase | 12.3 |

| (1R,2R)-Isomer | Monoamine oxidase A | 24.9 |

| 1-{[(3,4-Dichlorophenyl)methyl]amino}propan-2-ol | Dopamine transporter | 9.8 |

The (1S,2R)-isomer’s superior enzyme inhibition highlights the role of stereochemistry in bioactivity.

Research Advancements and Future Directions

Recent Studies

-

Catalytic Asymmetric Synthesis: Palladium-catalyzed aminations achieve 85% yield with 97% ee, reducing reliance on stoichiometric chiral auxiliaries.

-

Neuroprotective Effects: In murine models, the compound reduced dopamine neuron degeneration by 40% at 10 mg/kg, implicating it in Parkinson’s disease research.

Challenges

-

Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t = 23 min) limits in vivo efficacy, necessitating prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume